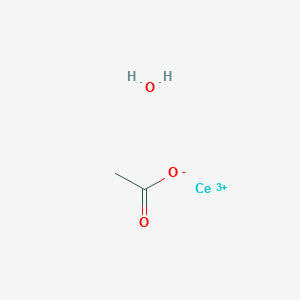
Cerium(3+);acetate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(3+);acetate;hydrate is a complex compound consisting of cerium in its +3 oxidation state, acetate anions, and water molecules. This compound is part of the broader family of cerium compounds, which are known for their diverse applications in various fields such as catalysis, materials science, and medicine.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Cerium(3+) ions can be reacted with acetate ions in an aqueous solution to form this compound. The reaction typically involves dissolving cerium(III) chloride or cerium(III) nitrate in water and then adding sodium acetate to the solution.
Hydration Process: The hydrated form of cerium(3+);acetate can be obtained by controlling the amount of water present during the synthesis. The compound is often crystallized from the aqueous solution to obtain the hydrated form.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above but on a much larger scale. The process requires careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure the formation of the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cerium(4+);acetate compounds.
Reduction: The compound can be reduced back to cerium(2+) or cerium(0) under specific conditions.
Substitution Reactions: this compound can participate in substitution reactions where the acetate anion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Various halides or other anions can be used to replace the acetate anion.
Major Products Formed:
Oxidation: Cerium(4+);acetate compounds.
Reduction: Cerium(2+) or cerium(0) compounds.
Substitution: Various cerium salts with different anions.
Scientific Research Applications
Cerium(3+);acetate;hydrate has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis and industrial processes.
Materials Science: The compound is utilized in the development of advanced materials, such as ceramics and glasses.
Environmental Science: It is used in environmental remediation processes to remove pollutants from water and soil.
Mechanism of Action
The mechanism by which cerium(3+);acetate;hydrate exerts its effects depends on its specific application. For example, in catalysis, the cerium(3+) ion can activate substrates by coordinating to them, facilitating various chemical transformations. In medical applications, the compound may interact with biological molecules, leading to therapeutic effects.
Molecular Targets and Pathways Involved:
Catalysis: Activation of organic substrates.
Medicine: Interaction with microbial cell walls or biological molecules.
Comparison with Similar Compounds
Cerium(3+);chloride;hydrate
Cerium(3+);nitrate;hydrate
Properties
Molecular Formula |
C2H5CeO3+2 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
cerium(3+);acetate;hydrate |
InChI |
InChI=1S/C2H4O2.Ce.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-1 |
InChI Key |
VYSROJNRRXTMES-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].O.[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


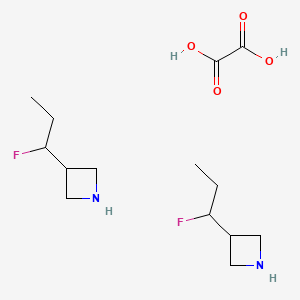
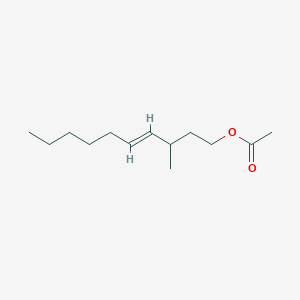
![4-Methyl-1-phenyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B15361412.png)

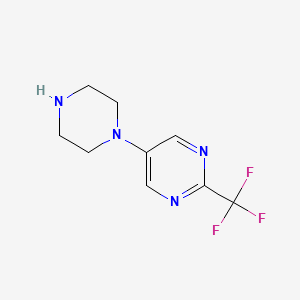
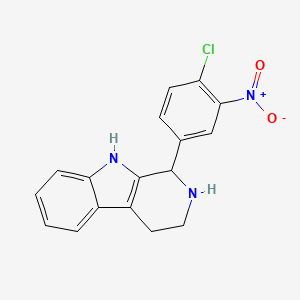
![1-Thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B15361454.png)
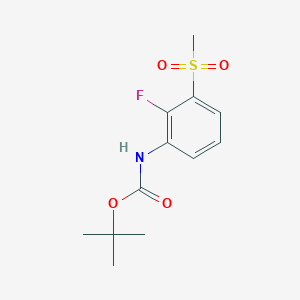
![6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15361463.png)
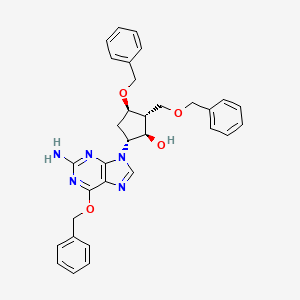
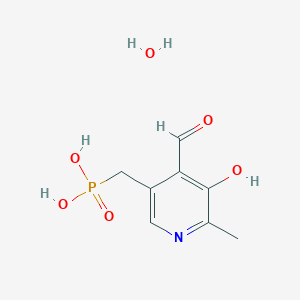
![5-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15361467.png)


